1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one
Description
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-methylimidazolidin-2-one |
InChI |
InChI=1S/C9H10BrN3O/c1-12-4-5-13(9(12)14)8-3-2-7(10)6-11-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
RKGOPLFLMBQTCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Bromo-2-aminopyridine or its derivatives serve as the pyridine source with the bromine substituent already installed.
- Ethylene urea (imidazolidin-2-one) or its precursors, such as 1,2-diaminoethane derivatives, are used to form the imidazolidinone ring.
- Methylation reagents (e.g., methyl iodide) are employed to introduce the methyl group at the 3-position of the imidazolidinone ring.
Cyclization and Ring Formation
The imidazolidin-2-one ring is commonly synthesized via the Bucherer-Berg cyclization or related methods, involving:
- Reaction of diamines with carbonyl compounds (e.g., phosgene equivalents, urea derivatives) to form the cyclic urea structure.
- For methyl substitution at the 3-position, selective alkylation of the imidazolidinone nitrogen or carbon centers is performed under controlled conditions.
Coupling of the Pyridinyl Moiety
The attachment of the 5-bromopyridin-2-yl group to the imidazolidin-2-one nitrogen (N1) is achieved by:
- N-alkylation using 5-bromopyridin-2-yl halides or pseudohalides under basic conditions (e.g., potassium carbonate in DMF or acetone).
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can also be employed for more complex substitutions, especially when direct alkylation is challenging.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imidazolidin-2-one formation | Diamine + urea or phosgene equivalent, reflux in methanol or ethanol | 60-80 | Cyclization under acidic or neutral conditions |
| Methylation at 3-position | Methyl iodide, K2CO3, acetone, room temp | 70-85 | Selective N- or C-methylation |
| N1-Alkylation with bromopyridinyl | 5-Bromo-2-pyridyl halide, K2CO3, DMF, 80-100°C, 18-48 h | 50-75 | Base-mediated nucleophilic substitution |
Alternative Synthetic Routes
- Reduction and oxidation sequences : Starting from hydantoin derivatives, reduction (e.g., with Red-Al) followed by oxidation (Swern oxidation) can yield imidazolidin-2-one cores with desired substitutions.
- One-step multi-component reactions : Some literature reports one-pot syntheses involving diamines, aldehydes, and methylating agents to form substituted imidazolidinones directly, though yields and selectivity vary.
Research Findings and Optimization
- The presence of the bromine substituent on the pyridine ring is critical for biological activity and can be introduced early or late in the synthesis depending on the route.
- Alkylation conditions require careful control to avoid over-alkylation or side reactions; mild bases and solvents like DMF or acetone are preferred.
- Purification often involves recrystallization to separate isomers (meso and dl forms) and to achieve high optical purity if chiral centers are present.
- Cross-coupling methods provide versatility for introducing various substituents on the pyridine ring, enabling analog synthesis for structure-activity relationship studies.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Bucherer-Berg Cyclization | Diamine + urea/phosgene, reflux in alcohol | Reliable ring formation | Requires careful handling of reagents |
| Base-mediated N-alkylation | 5-Bromo-2-pyridyl halide, K2CO3, DMF, 80-100°C | Straightforward coupling | Moderate yields, long reaction times |
| Palladium-catalyzed coupling | Pd catalyst, ligands, base, halopyridine | High selectivity, functional group tolerance | Requires expensive catalysts |
| One-pot multi-component | Diamine + aldehyde + methylating agent | Simplified procedure | Lower yields, possible side products |
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits promising pharmacological activities, particularly as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Studies have shown that derivatives of imidazolidinones possess antimicrobial properties. For instance, a study demonstrated that modified imidazolidinones exhibited significant antibacterial activity against various strains of bacteria, suggesting potential for antibiotic development .
- Anticancer Properties : Research has indicated that compounds containing the imidazolidinone moiety can inhibit cancer cell proliferation. A specific study highlighted the efficacy of certain derivatives in inducing apoptosis in cancer cells, pointing towards their potential use in cancer therapy .
Organic Synthesis
Synthetic Applications
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
- Synthesis of Imidazolidines : The compound can be synthesized through various methods, including Pd-catalyzed reactions. For example, a recent study detailed a method for synthesizing imidazolidinones from N-allylureas and aryl bromides using this compound as a key intermediate, achieving yields of up to 97% .
- Building Block for Functional Materials : Its unique structure allows it to act as a building block for creating functionalized materials. Researchers have utilized this compound in the development of polymers and other materials with tailored properties .
Case Studies
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity. The imidazolidinone ring may also play a role in stabilizing the compound’s conformation and enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The following table compares 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one with structurally related compounds, emphasizing substituent effects and functional group variations:
Key Observations:
- Substituent Position and Activity: The presence of a 5-bromopyridin-2-yl group is conserved in D34 and thiourea derivatives , but biological activity varies significantly.
- Functional Group Impact : The methyl group in the target compound may reduce polarity compared to the chlorophenyl group in D34, influencing pharmacokinetic properties like membrane permeability .
Physicochemical Properties
- Solubility : Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate is insoluble in water but soluble in organic solvents, a trait likely shared by the target compound due to its hydrophobic methyl and bromine substituents .
- Melting Points: While direct data for the target compound is absent, compound 14d (a benzofuran-quinazolinone derivative) melts at 215–216°C, suggesting high thermal stability for bromopyridine-containing heterocycles .
Biological Activity
Overview
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromopyridine moiety linked to a methylimidazolidinone ring, which contributes to its diverse biological properties.
The synthesis of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one typically involves the reaction of 5-bromopyridine derivatives with appropriate reagents, often employing methods such as cyclization with methylamine. This synthetic route allows for the creation of various derivatives that can be explored for their biological activities.
Antimicrobial Properties
Research indicates that 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) against MRSA has been reported to be as low as 0.25 µg/mL for certain derivatives, suggesting potent antibacterial properties .
Table 1: Antimicrobial Activity of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | MRSA | 0.25 |
| B | Escherichia coli | 0.5 |
| C | Pseudomonas aeruginosa | 1.0 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may act as a modulator of specific molecular targets involved in tumorigenesis, including protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in cell cycle regulation and DNA repair processes, making it a critical target for cancer therapy . Inhibition of PRMT5 by this compound has been linked to reduced proliferation in cancer cell lines, indicating its potential as an anticancer agent.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | PRMT5 inhibition |
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
The biological activity of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors that modulate signaling pathways associated with cell survival and apoptosis.
- Gene Regulation : By affecting PRMT5 activity, it can alter the expression of genes involved in tumor suppression and cell cycle control .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MRSA : A study demonstrated that derivatives of this compound effectively reduced MRSA infection in mouse models, showcasing its potential as a therapeutic agent against antibiotic-resistant bacteria.
- Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, particularly in cells overexpressing PRMT5.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiourea derivatives of 5-bromopyridin-2-yl groups are prepared by reacting amino precursors with 5-bromo-2-isothiocyanatopyridine under controlled temperatures (60–80°C) in anhydrous solvents like THF or DCM, achieving yields of 63–85% . Key variables include stoichiometry of reactants, choice of base (e.g., triethylamine), and exclusion of moisture to prevent side reactions. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .
Q. How is the structural integrity of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one validated post-synthesis?
- Characterization relies on 1H/13C NMR to confirm the imidazolidinone ring and bromopyridine substitution patterns. For instance, the methyl group on the imidazolidinone ring appears as a singlet near δ 2.8–3.0 ppm in 1H NMR, while the pyridinyl protons show distinct coupling in aromatic regions (δ 7.5–8.5 ppm). HRMS (High-Resolution Mass Spectrometry) is critical for verifying molecular ion peaks (e.g., [M+H]+) with deviations <2 ppm .
Q. What safety protocols are recommended for handling brominated heterocycles like this compound?
- Brominated pyridines require precautions against inhalation and dermal exposure. Safety Data Sheets (SDS) for analogous bromopyridines emphasize using fume hoods, nitrile gloves, and lab coats. First-aid measures for accidental exposure include rinsing with water for 15 minutes and immediate medical consultation .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives targeting specific enzymes (e.g., MurA)?
- Docking studies (using software like AutoDock Vina) can predict binding affinities of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one derivatives to bacterial MurA, a target for antibacterial agents. Substituents on the imidazolidinone ring (e.g., chloro, methyl) are modeled to assess steric/electronic effects on enzyme inhibition. MD simulations (GROMACS) further validate stability of ligand-enzyme complexes .
Q. What strategies resolve contradictions in crystallographic data for brominated imidazolidinones?
- Discrepancies in unit cell parameters or electron density maps may arise from disorder in the bromopyridinyl group. SHELX programs (e.g., SHELXL) enable robust refinement via TWIN/BASF commands for twinned crystals. High-resolution data (≤1.0 Å) and anisotropic displacement parameters improve accuracy .
Q. How does the bromine atom influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- The 5-bromo substituent on pyridine acts as a leaving group, enabling palladium-catalyzed couplings with boronic acids. Reaction efficiency depends on ligand choice (e.g., XPhos), base (K2CO3), and solvent (toluene/ethanol). Comparative studies with chloro/iodo analogs show bromine offers a balance between reactivity and stability .
Q. What mechanistic insights explain the lack of antiviral activity in thiourea derivatives of this compound?
- Despite structural similarity to NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors), derivatives like 1-(5-Bromopyridin-2-yl)-3-[2-(isoindoloquinoxalinyl)ethyl]thiourea show no HIV-1 RT inhibition. Possible factors include poor solubility, steric hindrance from the bromopyridinyl group, or insufficient π-π stacking with the hydrophobic pocket of RT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
